tert-butyl {4-[(1-methyl-1H-indol-4-yl)carbamoyl]benzyl}carbamate
Description
The compound tert-butyl {4-[(1-methyl-1H-indol-4-yl)carbamoyl]benzyl}carbamate is a carbamate-protected benzylamide derivative featuring a 1-methylindole substituent. Such tert-butyl carbamates are widely used as intermediates in medicinal chemistry, particularly in the synthesis of protease inhibitors, protein degraders (e.g., WDR5 degraders ), and allosteric modulators . The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during multi-step syntheses.
Properties
Molecular Formula |
C22H25N3O3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
tert-butyl N-[[4-[(1-methylindol-4-yl)carbamoyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C22H25N3O3/c1-22(2,3)28-21(27)23-14-15-8-10-16(11-9-15)20(26)24-18-6-5-7-19-17(18)12-13-25(19)4/h5-13H,14H2,1-4H3,(H,23,27)(H,24,26) |
InChI Key |
VPVQXGKDAOWRTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)NC2=C3C=CN(C3=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl {4-[(1-methyl-1H-indol-4-yl)carbamoyl]benzyl}carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formylation of Indole: The starting material, 1-methyl-1H-indole, is formylated at the 4-position using a Vilsmeier-Haack reaction to yield 4-formyl-1-methyl-1H-indole.
Carbamoylation: The formylated indole is then reacted with tert-butyl carbamate in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carbamate derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl {4-[(1-methyl-1H-indol-4-yl)carbamoyl]benzyl}carbamate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted benzyl carbamate derivatives.
Scientific Research Applications
tert-Butyl {4-[(1-methyl-1H-indol-4-yl)carbamoyl]benzyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl {4-[(1-methyl-1H-indol-4-yl)carbamoyl]benzyl}carbamate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in metabolic pathways. The compound may exert its effects by modulating these targets, leading to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl {4-[(1-methyl-1H-indol-4-yl)carbamoyl]benzyl}carbamate with structurally related compounds, focusing on substituent effects, synthesis methods, and physicochemical properties.
Substituent-Driven Structural and Functional Differences
2.1.1 Aromatic vs. Heteroaromatic Substituents
- Target Compound: The 1-methylindole group provides a planar heteroaromatic system, likely increasing lipophilicity (logP) compared to phenyl analogs.
- tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate (): Substituent: 4-hydroxyphenyl. The hydroxyl group introduces polarity, enhancing aqueous solubility but reducing membrane permeability. Key Data: NMR shifts at δ 117.1–124.1 ppm (aromatic carbons) and δ 108.6 ppm (tert-butyl carbons) .
2.1.2 Electron-Withdrawing Groups
- tert-Butyl 4-(ethyl(2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate (): Substituent: 2-(trifluoromethyl)benzyl. Key Data: HRMS (ESI+) m/z 409.1713 [M+H]+ (calc. 409.1715) .
2.1.3 Heterocyclic Substituents
- tert-Butyl (4-(2-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethyl)benzyl)carbamate (L14) (): Substituent: 4-methylthiazole. Key Data: HPLC purity 97.4% (RT = 12.45 min), NMR signals at δ 254.4 (ESI) .
Physicochemical Properties
| Property | Target Compound (Inferred) | 4-Hydroxyphenyl Analog | 4-Methylthiazole Analog |
|---|---|---|---|
| Lipophilicity (logP) | High (indole moiety) | Moderate (OH group) | Moderate (thiazole) |
| Aqueous Solubility | Low | Moderate | Low |
| Thermal Stability | High (tert-butyl protection) | High (crystalline) | Moderate |
- : The hydroxyphenyl analog’s crystallinity suggests superior stability compared to amorphous indole/thiazole analogs.
Biological Activity
tert-butyl {4-[(1-methyl-1H-indol-4-yl)carbamoyl]benzyl}carbamate is a synthetic compound with potential biological significance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H25N3O3
- Molecular Weight : 379.5 g/mol
- CAS Number : [S12634088]
The compound's biological activity is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in various physiological processes. Research has indicated that it may function as an inhibitor of certain enzymes linked to neurodegenerative diseases.
1. Neuroprotective Effects
Studies have shown that similar carbamate derivatives exhibit neuroprotective properties against amyloid-beta (Aβ) toxicity, which is implicated in Alzheimer's disease (AD). For instance, compounds structurally related to this compound have demonstrated the ability to inhibit β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of AD.
| Compound | β-secretase Inhibition (IC50) | Acetylcholinesterase Inhibition (Ki) | Aβ Aggregation Inhibition (%) |
|---|---|---|---|
| M4 | 15.4 nM | 0.17 μM | 85% at 100 μM |
The above table summarizes findings from studies on related compounds, indicating that they can significantly reduce Aβ aggregation and protect neuronal cells from Aβ-induced apoptosis .
2. Antibacterial Activity
Research into the antibacterial properties of carbamate derivatives suggests that they may possess significant antimicrobial activity. For example, a study evaluated various tert-butyl carbamate derivatives against multiple bacterial strains, revealing notable effectiveness against E. coli and Bacillus cereus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| Bacillus cereus | 16 µg/mL |
| Staphylococcus aureus | 64 µg/mL |
These findings highlight the potential application of these compounds in treating bacterial infections .
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study investigated the effects of a related compound on astrocytes exposed to Aβ peptides. The results indicated that treatment with the compound led to a significant reduction in pro-inflammatory cytokines like TNF-α, suggesting a protective mechanism against neuroinflammation associated with AD .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antibacterial activity of various tert-butyl carbamate derivatives, including those similar to this compound. The study utilized microdilution methods to assess efficacy against several pathogens, confirming their potential as effective antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
